2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile
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Overview
Description
2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile is an organic compound characterized by its complex structure, which includes a sulfanyl group, a ketone, and a nitrile group
Preparation Methods
The synthesis of 2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile involves multiple steps. One common method includes the reaction of 4-methylthiophenol with benzaldehyde to form an intermediate, which is then reacted with malononitrile under specific conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with nucleophiles like amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize the reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ketone and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include:
- 2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a similar sulfanyl group but has a more complex ring structure.
- 1-Benzyl-3-bromo-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrole-2-one : Features a sulfanyl group and a pyrrole ring, differing in its bromine and hydroxyl substituents.
2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide: Shares the sulfanyl group but differs in the presence of a sulfonamide group.
The uniqueness of 2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C25H20N2OS |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)sulfanyl-3-oxo-1,3-diphenylpropyl]propanedinitrile |
InChI |
InChI=1S/C25H20N2OS/c1-18-12-14-22(15-13-18)29-25(24(28)20-10-6-3-7-11-20)23(21(16-26)17-27)19-8-4-2-5-9-19/h2-15,21,23,25H,1H3 |
InChI Key |
UHLJGOQBZSPDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(C2=CC=CC=C2)C(C#N)C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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